molecular formula C21H19FN4O B2848018 1-(2,4-dimethylphenyl)-6-(4-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 941884-78-2

1-(2,4-dimethylphenyl)-6-(4-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Katalognummer: B2848018
CAS-Nummer: 941884-78-2
Molekulargewicht: 362.408
InChI-Schlüssel: ANMKYJGTNHSHEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,4-dimethylphenyl)-6-(4-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a useful research compound. Its molecular formula is C21H19FN4O and its molecular weight is 362.408. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 1-(2,4-dimethylphenyl)-6-(4-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one (CAS Number: 941884-78-2) is a pyrazolopyridazine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H19FN4OC_{21}H_{19}FN_{4}O with a molecular weight of 362.4 g/mol. The structural characteristics are pivotal in determining its biological activity.

PropertyValue
Molecular FormulaC21H19FN4O
Molecular Weight362.4 g/mol
CAS Number941884-78-2

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Research indicates that compounds within the pyrazolo[3,4-d]pyridazine class often exhibit inhibitory effects on various enzymes and receptors involved in cancer progression and inflammation.

Target Interaction

  • Polo-like Kinase 1 (Plk1) : Recent studies have identified similar compounds as effective inhibitors of Plk1, a critical regulator in cell division and cancer cell proliferation. The inhibition of Plk1 can lead to cell cycle arrest and apoptosis in cancer cells .
  • Cyclooxygenase-2 (COX-2) : Compounds with similar scaffolds have shown promise as COX-2 inhibitors, which are important in managing inflammation and pain associated with various diseases .

Biological Activity and Efficacy

A variety of studies have assessed the biological activity of related compounds, providing insights into the potential efficacy of This compound .

Anticancer Activity

In vitro studies demonstrate that pyrazolo[3,4-d]pyridazine derivatives exhibit significant anticancer properties. For instance:

  • IC50 Values : Similar compounds have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting potent anticancer activity .

Anti-inflammatory Activity

The anti-inflammatory potential is highlighted through:

  • COX-2 Inhibition : Related pyrazole compounds have been reported to selectively inhibit COX-2 with IC50 values significantly lower than traditional NSAIDs, indicating a promising therapeutic profile for inflammatory diseases .

Case Studies

  • Case Study on Plk1 Inhibition : A study published in Journal of Medicinal Chemistry evaluated several pyrazolo[3,4-d]pyridazine derivatives for their Plk1 inhibitory activity. The most potent compound exhibited an IC50 value significantly lower than existing Plk1 inhibitors, highlighting the potential of this scaffold for further development in oncology .
  • Anti-inflammatory Efficacy : In a recent investigation, a series of pyrazole-linked compounds were screened for COX-2 inhibition. One derivative demonstrated an IC50 value of 0.011 μM against COX-2, showcasing enhanced selectivity compared to traditional inhibitors like Rofecoxib .

Eigenschaften

IUPAC Name

1-(2,4-dimethylphenyl)-6-[(4-fluorophenyl)methyl]-4-methylpyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O/c1-13-4-9-19(14(2)10-13)26-20-18(11-23-26)15(3)24-25(21(20)27)12-16-5-7-17(22)8-6-16/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMKYJGTNHSHEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC4=CC=C(C=C4)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.